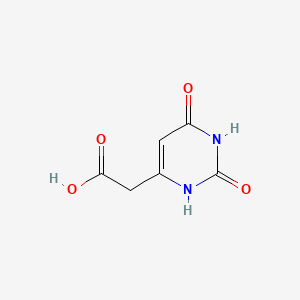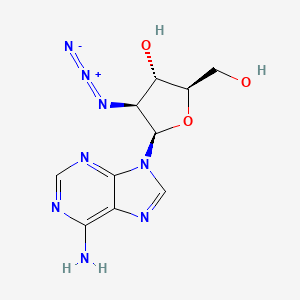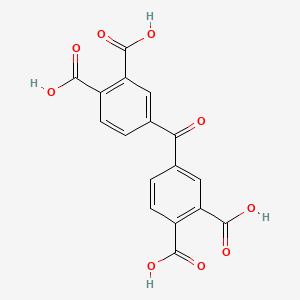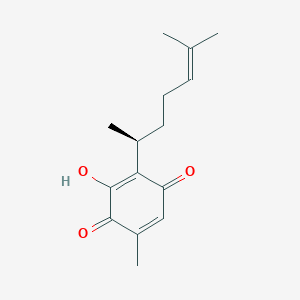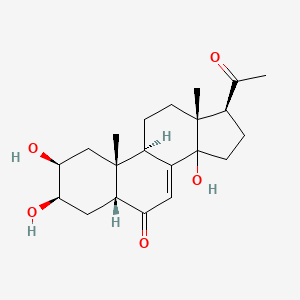
Poststerone
Overview
Description
Synthesis Analysis
Poststerone derivatives are synthesized through various chemical methods, including reductive transformations, molecular abeo-rearrangements, and acid-catalyzed reactions with aldehydes. These methods aim to modify the this compound molecule to enhance its biological activity, such as chemosensitizing activity towards doxorubicin, indicating its potential in cancer treatment (Savchenko et al., 2020). Another approach involves chemo- and stereoselective reduction of this compound acetonide, leading to unique D-homostructures of pregnane and androstane series, highlighting the chemical flexibility and potential for structural optimization of this compound (Savchenko et al., 2019).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a steroid nucleus with modifications that affect its biological activity. For instance, the synthesis of 20R-hydroxy short-chain ecdysteroids through the reduction of this compound highlights the importance of molecular rearrangements in generating bioactive compounds with potential therapeutic applications (Savchenko et al., 2019).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including alkylation and reduction, to produce derivatives with altered biological activities. For example, reactions with alkyl halides in lithium–ammonia solution lead to stereoselective alkylation and reduction, forming derivatives with specific configurations at the C20 position (Galyautdinov et al., 2017). These reactions not only demonstrate the chemical versatility of this compound but also its potential for generating compounds with desirable biological properties.
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility, stability, and crystallinity, are crucial for their application in biomedical research and potential therapeutic use. These properties are influenced by the molecular structure and the presence of functional groups, affecting the compound's bioavailability and pharmacokinetics.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, oxidation, and reduction potential, play a significant role in its biological activity and therapeutic potential. The ability of this compound to undergo various chemical reactions allows for the synthesis of derivatives with enhanced or targeted biological activities, such as chemosensitization in cancer therapy (Savchenko et al., 2020).
Scientific Research Applications
Muscle Development : Poststerone has been shown to increase muscle fiber size in a manner partly similar to its parent compound, 20-hydroxyecdysone (20E). In rats, it specifically increased muscle mass and fiber cross-sectional areas (CSAs) in soleus and EDL muscles, demonstrating muscle-specific effects (Csábi et al., 2019).
Cancer Treatment : Semi-synthetic derivatives of this compound have been synthesized and tested for their antitumor activities. These derivatives have shown potential in sensitizing cancer cells to chemotherapeutic agents, particularly in overcoming multi-drug resistance (Savchenko et al., 2020).
Activation of Protein Kinase B : this compound and its side-chain cleaved derivatives have been found to activate protein kinase B (Akt) in murine skeletal muscle cells. This suggests a role in cellular signaling pathways and indicates potential anabolic activity (Issaadi et al., 2019).
Pharmacokinetics and Metabolism : The pharmacokinetics, bioavailability, and metabolism of this compound have been studied in male rats. This compound shows higher bioavailability compared to 20E and undergoes extensive metabolism, leading to a range of metabolites (Balducci et al., 2021).
Future Directions
Mechanism of Action
Target of Action
The primary target of Posterone is the progesterone receptor (PR) . PR is a master regulator of uterine function and plays a crucial role in the signaling of stimuli that maintain the endometrium during its preparation for pregnancy .
Mode of Action
Posterone, like progesterone, binds and activates its nuclear receptor, PR . This activation plays an important part in maintaining the endometrium during its preparation for pregnancy . The interaction of Posterone with its targets results in changes that are essential for endometrial receptivity, embryo implantation, and the successful establishment of pregnancy .
Biochemical Pathways
Posterone affects several biochemical pathways. It is involved in the development and sexual maturation of the reproductive organs and orchestrates the menstrual cycle . Progesterone takes part in all the processes from the preparation of the uterine decidua, myometrium, and cervix during the menstrual cycle through blastocyst implantation .
Pharmacokinetics
The pharmacokinetics of Posterone involves its absorption, distribution, metabolism, and excretion (ADME). Progesterone, which Posterone is similar to, has a bioavailability of less than 2.4% when taken orally and 4-8% when administered via a vaginal micronized insert . It is primarily metabolized in the liver and excreted through bile and urine . The half-life of progesterone varies depending on the route of administration, ranging from 5-10 hours when taken orally to 14-50 hours when administered vaginally .
Result of Action
The action of Posterone results in molecular and cellular effects that are essential for reproduction. It is crucial for endometrial receptivity, embryo implantation, and the successful establishment of pregnancy . A low concentration of progesterone or an insufficient response to progesterone can cause infertility and pregnancy loss .
Action Environment
The action, efficacy, and stability of Posterone can be influenced by various environmental factors. For instance, the balance of other hormones in the body, such as estrogen, can impact the effectiveness of Posterone . Additionally, the presence of certain enzymes and proteins in the body can affect the metabolism and action of Posterone .
properties
IUPAC Name |
(2S,3R,5R,9R,10R,13R,17S)-17-acetyl-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-11(22)12-5-7-21(26)14-8-16(23)15-9-17(24)18(25)10-19(15,2)13(14)4-6-20(12,21)3/h8,12-13,15,17-18,24-26H,4-7,9-10H2,1-3H3/t12-,13+,15+,17-,18+,19-,20-,21?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLQNGYIXVTQRR-BGEZKRBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CCC2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10162-99-9 | |
| Record name | Poststerone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010162999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Poststerone is a naturally occurring phytoecdysteroid, a class of compounds structurally similar to insect molting hormones. It's found in various plants, notably Cyanotis longifolia (Commelinaceae family) [] and ferns like Microsorum scolopendria []. It's also a metabolite of 20-hydroxyecdysone (20E), a more abundant phytoecdysteroid [, ].
A: In insects like silkworms (Bombyx mori), ingested Ponasterone A is metabolized into this compound through a series of hydroxylation and side-chain fission reactions [, ]. This process is part of the insect's detoxification mechanism for exogenous ecdysones.
ANone: this compound has the molecular formula C27H44O7 and a molecular weight of 480.63 g/mol.
A: Yes, several studies utilize NMR spectroscopy to analyze this compound. Researchers have used 13C NMR to compare this compound's structure with other 5β-hydroxylated phytoecdysteroids [] and 1H NMR to study the stereochemistry of its C‐20‐oxime derivatives [].
A: A study investigating the effects of 20E and its metabolites, including this compound, on skeletal muscle cell growth found no direct or synergistic effect with IGF-1 on cell proliferation or differentiation []. This suggests that the observed in vivo effects of 20E on muscle mass may be mediated through indirect mechanisms.
A: Research suggests that less polar derivatives of this compound, particularly its acetonides and dioxolane analogs, demonstrate significant chemo-sensitizing activity on cancer cells, enhancing their sensitivity to chemotherapeutics like doxorubicin, vincristine, and paclitaxel [, ]. This effect is observed in both drug-susceptible and multidrug-resistant (MDR) cancer cell lines, with a notable selectivity towards MDR cells overexpressing the ABCB1 multidrug transporter [].
A: Studies indicate that the presence of a substituted dioxolane moiety, such as acetonide, connected to the A-ring of this compound is crucial for its chemo-sensitizing activity without affecting P-gp efflux pump inhibition []. Modifications to the side chain, like introducing 6-oxime or oxime ether groups, enhance ABCB1 inhibitory activity while maintaining chemo-sensitizing potency [].
A: Yes, research has shown that certain 2,3-dioxolane derivatives of this compound can sensitize MDR cancer cells to doxorubicin without directly inhibiting P-gp efflux function []. This finding suggests a novel mechanism of action for these compounds and highlights their potential as promising leads for overcoming MDR in cancer treatment.
A: Yes, researchers are actively synthesizing new this compound derivatives, exploring various modifications to enhance their therapeutic potential. Recent examples include the development of trifluoromethylated this compound analogs [] and derivatives with an isoxaline ring in the side chain [].
A: Research on the metabolism of this compound in mammals, specifically male rats, reveals a complex metabolic pathway []. Further investigation is needed to fully elucidate the metabolic fate of this compound in mammalian systems.
A: Due to its anabolic effects, the World Anti-Doping Agency added ecdysterone, a related compound, to its monitoring list in 2020 []. While not explicitly listed, the consumption of this compound-containing foods might raise concerns regarding potential performance enhancement.
A: While plants are the primary sources of this compound, a study identified it as a metabolite of insect metamorphosing substances found in the marine organism Cyathula capitata []. This finding suggests a broader distribution of this compound and its related compounds in nature.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



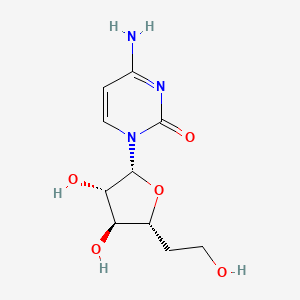


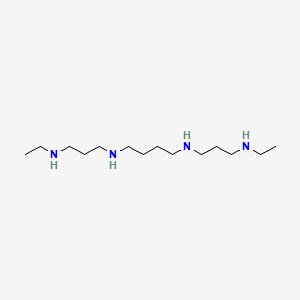
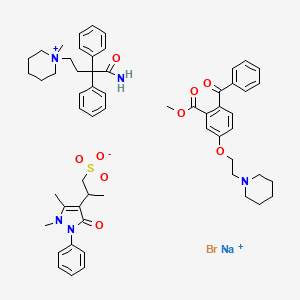
![(4-Nitrophenyl) 4-methylsulfanyl-2-[[4-methylsulfanyl-1-(4-nitrophenoxy)-1-oxobutan-2-yl]carbamoylamino]butanoate](/img/structure/B1197339.png)
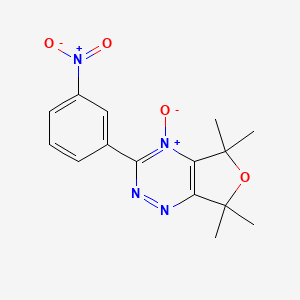
![(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6,15-dihydroxy-15-[(1S,4R,5S)-4-hydroxy-4,5-dimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one](/img/structure/B1197345.png)
